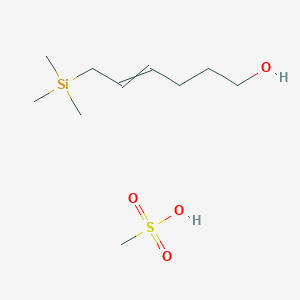
2-Benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine is a complex polymeric compound. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione with 3-(triethoxysilyl)-1-propanamine, resulting in a material with enhanced stability and functionality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the polymerization process. The final step involves the reaction of the polymer with 3-(triethoxysilyl)-1-propanamine, which introduces silane groups into the polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the polymer .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized polymers with enhanced stability, while reduction reactions can yield reduced polymers with modified properties .
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It is employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants, where its stability and functionality are highly valued
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The silane groups introduced during the synthesis process enhance the polymer’s reactivity and stability. The compound can form strong bonds with other materials, making it useful in applications requiring durable and stable materials .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione: This compound is similar but lacks the silane groups introduced by 3-(triethoxysilyl)-1-propanamine.
1,2-Ethanediol, polymer with 1,3-butanediol, 2,5-furandione and 1,3-isobenzofurandione: Another similar compound with a different polymer structure
Uniqueness
The uniqueness of 1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine lies in the presence of silane groups, which enhance its reactivity and stability. This makes it more suitable for applications requiring durable and functional materials compared to similar compounds .
Propiedades
Fórmula molecular |
C27H45NO13Si |
|---|---|
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C8H4O3.C4H2O3.C4H10O2.C2H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-4(6)2-3-5;3-1-2-4/h4-10H2,1-3H3;1-4H;1-2H;4-6H,2-3H2,1H3;3-4H,1-2H2 |
Clave InChI |
SSUUSZHZYYUGRE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN)(OCC)OCC.CC(CCO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)O |
Números CAS relacionados |
102783-83-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)











